Ethyl 1-(4-fluorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-fluorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1, a 3-nitrobenzyloxy substituent at position 4, and an ethyl ester at position 2. This article compares its structural, synthetic, and physicochemical properties with analogous compounds to highlight key differences and trends.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-[(3-nitrophenyl)methoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O6/c1-2-29-20(26)19-17(30-12-13-4-3-5-16(10-13)24(27)28)11-18(25)23(22-19)15-8-6-14(21)7-9-15/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPUMHFAFZXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-fluorophenyl)-4-((3-nitrobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article delves into the compound's biological activity, synthesis, and structural characteristics based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C18H16FN3O4
- Molecular Weight: Approximately 413.36 g/mol
- Key Functional Groups: Pyridazine ring, fluorophenyl group, nitrobenzyl ether
The compound's unique structure allows it to undergo various chemical transformations, including the formation of cinnolines through C-H activation mechanisms.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Notable strains affected include:
- Gram-negative: Pseudomonas aeruginosa
- Gram-positive: Bacillus cereus
These findings suggest that the compound may serve as a promising candidate for the development of new antibacterial agents.
Preliminary studies suggest that the mechanism of action may involve binding to specific bacterial enzymes or receptors. However, detailed investigations are needed to fully elucidate the interactions at a molecular level.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps include:
- Formation of the pyridazine ring.
- Introduction of the fluorophenyl and nitrobenzyl groups through nucleophilic substitution reactions.
Synthetic Route Example:
The synthesis can be optimized based on desired functionalization and yield.
Comparative Analysis with Similar Compounds
Several structurally similar compounds were analyzed for their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | C18H16FN3O4 | Hydroxy group instead of nitrobenzyl ether |
| Ethyl 4-((4-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | C18H16N4O5 | Different substitution pattern on the benzene ring |
| Ethyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine | C16H14FN3O3 | Lacks carboxylic acid functionality |
This table highlights the distinct features that may influence their biological activities compared to this compound.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antibacterial Activity Assessment : A study reported that derivatives with electron-withdrawing groups displayed enhanced antibacterial activity compared to those with electron-donating groups .
- Structure-Activity Relationship (SAR) : Research indicated that modifications in substituent positions significantly affect biological efficacy .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique features include:
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated aryl groups.
- Ethyl ester : A common solubilizing group in prodrug design.
Table 1: Structural Comparison of Pyridazine Derivatives
*Hypothetical formula based on structural analogy to (C₂₁H₁₆F₄N₂O₄, MW 436.4).
Key Observations :
Physicochemical Properties
Melting Points and Stability :
- Compounds with nitro groups (e.g., 12g in , mp 164–223°C) generally exhibit higher melting points due to strong dipole-dipole interactions. The target compound’s 3-nitrobenzyloxy group may similarly elevate its melting point.
- Sulfur-containing analogues (e.g., butylsulfanyl in ) show lower melting points (e.g., 106–110°C for trifluoromethyl derivatives ), likely due to reduced crystallinity.
Lipophilicity (LogP) :
Yields and Challenges :
- Nitro-substituted pyridazines (e.g., 12g in ) are synthesized in moderate yields (40–95%), suggesting that the nitro group’s electron-withdrawing nature may complicate reactions like nucleophilic substitution.
- The target compound’s 3-nitrobenzyloxy group requires selective etherification, which may involve protecting-group strategies to avoid side reactions.
Q & A
Q. Q1. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Provides detailed insights into the molecular framework, including substituent positions and stereochemistry. ¹H and ¹³C NMR are critical for confirming the dihydropyridazine core, fluorophenyl, and nitrobenzyl groups .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, essential for verifying the molecular formula (e.g., C₂₀H₁₆ClFN₂O₄, MW 402.81) .
- Infrared Spectroscopy (IR) : Identifies functional groups such as ester carbonyl (C=O) and nitro (NO₂) stretches .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects synthetic by-products .
Q. Table 1: Key Structural Data
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₆ClFN₂O₄ | |
| Molecular Weight | 402.81 g/mol | |
| Key Functional Groups | Ethyl ester, nitrobenzyl ether, fluorophenyl |
Q. Q2. What are the common synthetic routes for this compound?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core Formation : Condensation of hydrazine derivatives with diketones to form the dihydropyridazine ring .
Functionalization :
- Esterification : Introduction of the ethyl ester group via nucleophilic acyl substitution .
- Etherification : Coupling the nitrobenzyl group using Mitsunobu or Williamson ether synthesis .
Purification : Recrystallization or column chromatography in polar solvents (e.g., ethanol) .
Q. Critical Parameters :
- Temperature: 25–60°C (avoids nitro group decomposition).
- Solvent: Ethanol/DMF for solubility .
- Catalysts: Pd/C for hydrogenation steps (if required) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions often arise from variability in experimental conditions or structural analogs. Strategies include:
- Comparative Analysis : Use structurally similar compounds (Table 2) to isolate substituent effects. For example, replacing the 3-nitrobenzyl group with 3-chlorobenzyl reduces antimicrobial activity but enhances anticancer potential .
- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using validated cell lines (e.g., HeLa for cytotoxicity) .
- Mechanistic Profiling : Employ molecular docking to compare binding affinities to targets like topoisomerase II or microbial enzymes .
Q. Table 2: Comparative Bioactivity of Analogous Compounds
Q. Q4. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer: SAR studies require systematic modification of substituents and evaluation of bioactivity:
Variable Selection : Prioritize substituents with electronic or steric effects (e.g., nitro vs. methoxy groups) .
Synthetic Strategies :
- Parallel Synthesis : Generate derivatives via combinatorial chemistry .
- Click Chemistry : Introduce triazole or amide linkages for diversity .
Activity Assays :
- In vitro : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7) .
- In silico : Molecular dynamics simulations to predict binding modes .
Q. Example Design :
| Derivative | R-Group Modification | Assay Type | Expected Outcome |
|---|---|---|---|
| D1 | 3-nitro → 3-cyano | Cytotoxicity | Increased selectivity |
| D2 | Ethyl ester → methyl ester | Solubility | Enhanced bioavailability |
Q. Q5. What statistical methods optimize reaction conditions for synthesis?
Methodological Answer: Design of Experiments (DoE) minimizes trials while maximizing data quality:
- Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify optimal yields .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., solvent ratio vs. purity) .
- Example : A 2³ factorial design for esterification (factors: time, temp, molar ratio) reduced optimization steps from 27 to 8 trials .
Q. Table 3: DOE Parameters for Esterification
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 60°C |
| Reaction Time | 4 h | 12 h |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1:3 |
Q. Q6. How to address stability challenges during biological assays?
Methodological Answer: Instability in aqueous media is common due to ester hydrolysis. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
